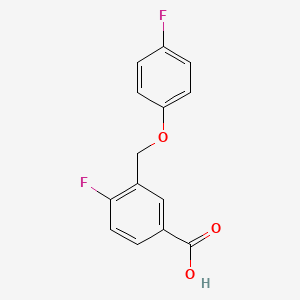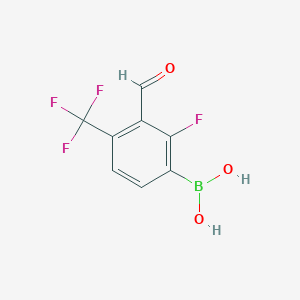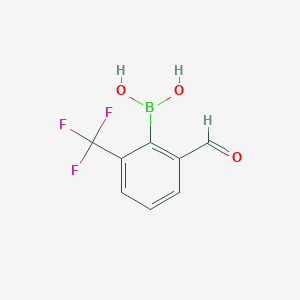
2-Chloracetat-Pentafluorphenyl
Übersicht
Beschreibung
Pentafluorophenyl 2-chloroacetate is an organic compound characterized by the presence of a pentafluorophenyl group and a 2-chloroacetate moiety. This compound is notable for its reactivity and utility in various chemical processes, particularly in the field of organic synthesis. The pentafluorophenyl group is known for its electron-withdrawing properties, which significantly influence the reactivity of the compound.
Wissenschaftliche Forschungsanwendungen
Pentafluorophenyl 2-chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: In medicinal chemistry, pentafluorophenyl 2-chloroacetate is used to synthesize potential drug candidates and study their interactions with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentafluorophenyl 2-chloroacetate can be synthesized through the esterification of pentafluorophenol with 2-chloroacetic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In an industrial setting, the synthesis of pentafluorophenyl 2-chloroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluorophenyl 2-chloroacetate undergoes various types of chemical reactions, including nucleophilic substitution, hydrolysis, and reduction. The electron-deficient nature of the pentafluorophenyl group makes the compound particularly susceptible to nucleophilic attack .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines and thiols can react with pentafluorophenyl 2-chloroacetate under mild conditions to form substituted products.
Major Products Formed
The major products formed from these reactions include substituted pentafluorophenyl derivatives, pentafluorophenol, and 2-chloroacetic acid, depending on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of pentafluorophenyl 2-chloroacetate involves its reactivity towards nucleophiles. The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon in the ester, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations, including the formation of amide bonds in peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluorophenyl acetate: Similar in structure but lacks the chloro group, resulting in different reactivity and applications.
Pentafluorophenyl propionate: Contains a propionate moiety instead of a chloroacetate, leading to variations in chemical behavior.
Pentafluorophenyl benzoate: Features a benzoate group, which affects its reactivity compared to pentafluorophenyl 2-chloroacetate.
Uniqueness
Pentafluorophenyl 2-chloroacetate is unique due to the presence of both the pentafluorophenyl and 2-chloroacetate groups, which confer distinct reactivity patterns. The combination of these functional groups makes it a versatile reagent in organic synthesis and bioconjugation .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF5O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNQIGLUQLDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)


![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)
![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)







